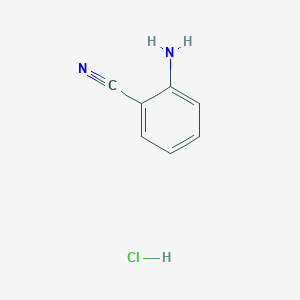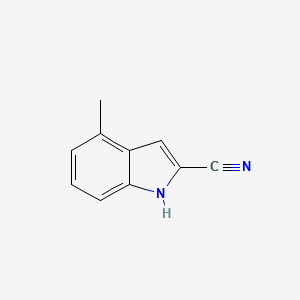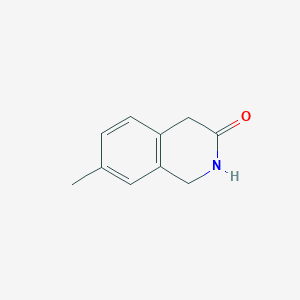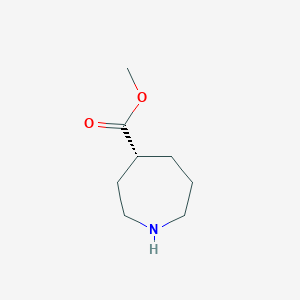
6-Methoxypyridazine-4-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyridazine-4-boronic Acid: is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group is attached to the 4-position of the pyridazine ring, and a methoxy group is attached to the 6-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 6-Methoxypyridazine-4-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols. The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridazine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and organohalides (e.g., aryl bromides, chlorides).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 6-Methoxypyridazine-4-boronic Acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: They form reversible covalent bonds with the active site of enzymes, making them useful in drug design .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and sensors .
Mechanism of Action
The mechanism of action of 6-Methoxypyridazine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the heterocyclic structure of 6-Methoxypyridazine-4-boronic Acid.
4-Pyridylboronic Acid: Similar in structure but without the methoxy group, which can influence reactivity and selectivity.
6-Methoxypyridazine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a methoxy-substituted pyridazine ring. This structure provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(6-methoxypyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3,9-10H,1H3 |
InChI Key |
QLLKWRJFNHJSKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)

![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)
